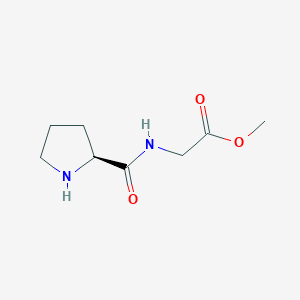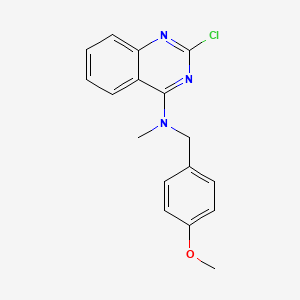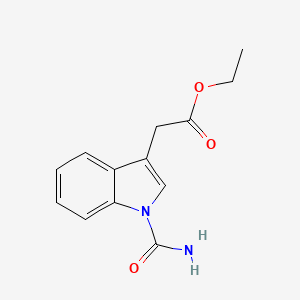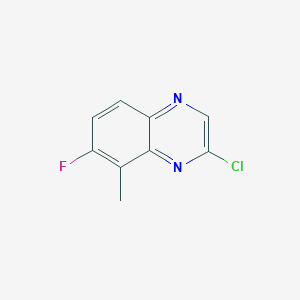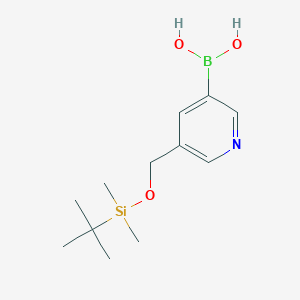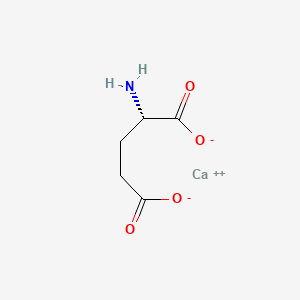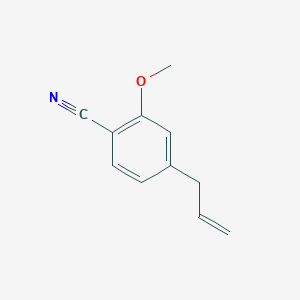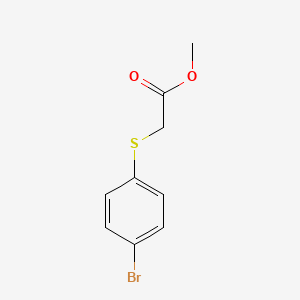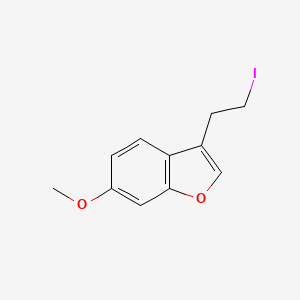
3-(2-iodoethyl)-6-methoxybenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: 3-Iodo-6-methoxybenzofuran, Ethylene iodide (C2H4I2), Base (e.g., potassium carbonate)
Conditions: Reflux, solvent (e.g., acetone or ethanol)
Reaction: 3-Iodo-6-methoxybenzofuran + C2H4I2 + Base → 3-(2-Iodoethyl)-6-methoxybenzofuran
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodoethyl)-6-methoxybenzofuran can be achieved through several synthetic routes. One common method involves the iodination of 6-methoxybenzofuran followed by the introduction of the iodoethyl group. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination.
-
Iodination of 6-Methoxybenzofuran
Reagents: Iodine (I2), Oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite)
Conditions: Room temperature, solvent (e.g., acetic acid or dichloromethane)
Reaction: 6-Methoxybenzofuran + I2 + Oxidizing agent → 3-Iodo-6-methoxybenzofuran
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Iodoethyl)-6-methoxybenzofuran undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Mild to moderate temperatures, solvents (e.g., ethanol, dichloromethane)
Products: Substituted benzofuran derivatives
-
Oxidation Reactions
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Acidic or basic medium, solvents (e.g., water, acetic acid)
Products: Oxidized benzofuran derivatives
-
Reduction Reactions
Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Conditions: Mild to moderate temperatures, solvents (e.g., ethanol, tetrahydrofuran)
Products: Reduced benzofuran derivatives
Common Reagents and Conditions
Substitution: Nucleophiles, mild to moderate temperatures, ethanol or dichloromethane as solvents.
Oxidation: Potassium permanganate or chromium trioxide, acidic or basic medium, water or acetic acid as solvents.
Reduction: Sodium borohydride or lithium aluminum hydride, mild to moderate temperatures, ethanol or tetrahydrofuran as solvents.
Applications De Recherche Scientifique
3-(2-Iodoethyl)-6-methoxybenzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design
Propriétés
Numéro CAS |
796851-75-7 |
|---|---|
Formule moléculaire |
C11H11IO2 |
Poids moléculaire |
302.11 g/mol |
Nom IUPAC |
3-(2-iodoethyl)-6-methoxy-1-benzofuran |
InChI |
InChI=1S/C11H11IO2/c1-13-9-2-3-10-8(4-5-12)7-14-11(10)6-9/h2-3,6-7H,4-5H2,1H3 |
Clé InChI |
QPCSFOMSPVNFDP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CO2)CCI |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
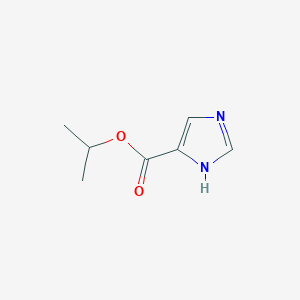
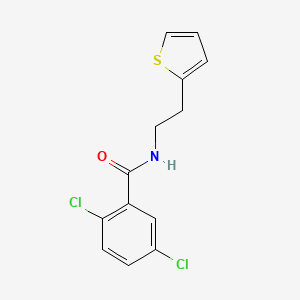
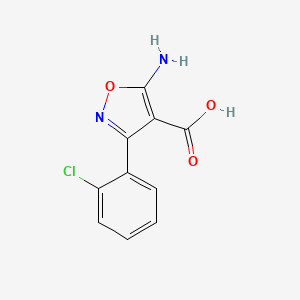

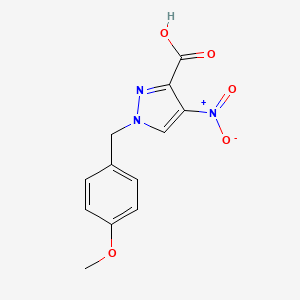
![6,6-Dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-c]pyridin-1-one](/img/structure/B8731730.png)
